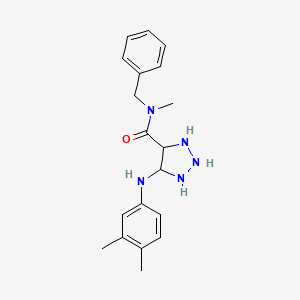

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide

Description

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is a triazolidine derivative characterized by a central triazolidine ring (a five-membered heterocycle containing three nitrogen atoms) substituted with a benzyl group at the N-position, a methyl group at the second N-position, and a 3,4-dimethylanilino moiety at the 5-position.

Properties

IUPAC Name |

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-13-9-10-16(11-14(13)2)20-18-17(21-23-22-18)19(25)24(3)12-15-7-5-4-6-8-15/h4-11,17-18,20-23H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYRAMPASYZCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N(C)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a triazolidine ring, which is significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The N-benzyl moiety can enhance lipophilicity, potentially increasing cell membrane permeability and bioavailability.

Inhibition of Inflammasome Activation

One study highlights the role of related compounds as inhibitors of the NLRP3 inflammasome, which plays a critical role in neuroinflammation. These compounds were shown to reduce the activation of caspase-1 and the production of interleukin-1β (IL-1β), suggesting a potential pathway through which this compound could exert anti-inflammatory effects .

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anti-cancer properties.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.2 | Apoptosis induction |

| Compound B | MCF7 | 3.8 | Cell cycle arrest |

In Vivo Studies

Animal studies have further elucidated the pharmacological profile of related compounds. For example, an analog demonstrated significant analgesic effects in models of acute pain, suggesting potential applications in pain management .

Pharmacokinetics

The pharmacokinetic properties of this compound remain underexplored. However, similar compounds exhibit favorable absorption and distribution characteristics, which may be extrapolated to predict the behavior of this compound.

Comparison with Similar Compounds

Triazolidine vs. Dihydropyrimidinone Derivatives

Core Heterocycle:

- Triazolidine (Target Compound): Features a five-membered triazolidine ring with three nitrogen atoms. This compact structure may enhance metabolic stability compared to larger heterocycles .

- 3,4-Dihydropyrimidin-2-ones (DHPMs): Six-membered rings with two nitrogen atoms, synthesized via Biginelli reactions. These are well-studied for their calcium channel modulation and antimicrobial activities .

Substituent Effects:

- In DHPMs, aromatic aldehydes (e.g., 4-chlorobenzaldehyde) enhance yields (up to 90%) and bioactivity .

Synthetic Methods:

- DHPMs are synthesized via one-pot multicomponent reactions using catalysts like ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, 85% yield) or FeCl₃ (80–90% yield) . These methods highlight the importance of catalyst choice in optimizing reaction efficiency.

Benzyl-Containing Compounds

- N-benzyl Group in Target Compound: Likely enhances lipophilicity and membrane permeability, analogous to benzyl groups in pharmaceuticals like benzathine benzylpenicillin (a penicillin derivative with improved solubility and prolonged action) .

- Benzathine Benzylpenicillin: Utilizes a dibenzylethylenediamine salt to stabilize the penicillin core, demonstrating the role of benzyl groups in modulating drug pharmacokinetics .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The target compound’s benzyl and methyl groups may reduce aqueous solubility compared to DHPMs, which often include polar β-keto ester substituents .

Research Findings and Implications

- Catalytic Efficiency: FeCl₃ and ionic liquids are effective for DHPM synthesis , suggesting these catalysts could be tested for the target compound’s preparation.

- Substituent Optimization: The 3,4-dimethylanilino group’s steric effects could be compared to electron-withdrawing substituents in DHPMs (e.g., nitro groups), which reduce yields but enhance bioactivity .

Q & A

Basic Research Questions

Q. What are the key structural features of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide that influence its biological activity?

- The compound's activity is attributed to its triazole carboxamide core, a benzyl group (enhancing lipophilicity and membrane permeability), and a 3,4-dimethylanilino substituent (contributing to π-π stacking and hydrogen bonding with biological targets). The methyl group on the triazole nitrogen modulates steric effects and metabolic stability .

- Methodological Insight : Structure-activity relationship (SAR) studies involve systematic substitution of these groups followed by enzymatic assays (e.g., kinase inhibition) and molecular docking simulations to identify critical interactions .

Q. What synthetic routes are commonly used to prepare this compound?

- A typical synthesis involves:

Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Nucleophilic substitution to introduce the 3,4-dimethylanilino group.

Carboxamide formation using benzyl halides and activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling) .

- Key Parameters : Reaction yields are optimized by controlling solvent polarity (e.g., DMF for dipolar intermediates) and temperature (60–80°C for cycloaddition) .

Q. How is the purity and stability of this compound assessed in research settings?

- Analytical Workflow :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 reverse-phase columns; purity ≥95% is standard for biological testing .

- Stability : Accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure, monitored via LC-MS to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Case Example : Discrepancies in IC50 values for enzyme inhibition may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound solubility.

- Methodology :

Replicate experiments under standardized conditions (e.g., uniform buffer systems).

Use orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays).

Validate solubility via nephelometry and adjust DMSO concentrations to ≤0.1% .

Q. What strategies optimize the compound’s synthetic yield and scalability?

- Critical Factors :

- Catalyst Selection : Cu(I) catalysts (e.g., CuI) with tris(benzyltriazolylmethyl)amine ligands improve CuAAC efficiency (yields >85%) .

- Workflow Design : One-pot reactions reduce intermediate isolation steps. For example, sequential azide formation and cycloaddition in THF/water mixtures minimize side reactions .

- Scale-Up Challenges : Solvent evaporation rates and exothermic reactions require controlled temperature gradients (e.g., jacketed reactors) .

Q. How can crystallography data inform the design of analogs with enhanced target binding?

- Structural Insights : X-ray crystallography (e.g., P212121 space group, resolution ≤1.0 Å) reveals intermolecular interactions, such as hydrogen bonds between the carboxamide carbonyl and active-site residues (e.g., N–H⋯O=C distances of 1.93 Å) .

- Application : Modify the dimethylanilino group to introduce electron-withdrawing substituents (e.g., -NO2) for stronger π-stacking with aromatic residues in target proteins .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETlab2.0 estimate logP (≈3.2), aqueous solubility (≈50 µM), and CYP450 inhibition.

- MD Simulations : GROMACS or AMBER models assess binding mode stability over 100-ns trajectories .

- Validation : Correlate predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.